2-Bromo-1-nonene
Overview
Description
2-Bromo-1-nonene is a brominated organic compound that is part of a broader class of bromoalkenes. While the specific compound 2-bromo-1-nonene is not directly discussed in the provided papers, the related chemistry and reactivity of brominated compounds are extensively studied due to their utility in various synthetic applications.
Synthesis Analysis
The synthesis of brominated compounds, such as 2-bromo-1-nonene, often involves radical reactions or halogenation processes. For instance, a bromine-radical mediated three-component coupling reaction has been used to synthesize 2-bromo-1,7-dienes, which are structurally related to 2-bromo-1-nonene . Additionally, gold-catalyzed reactions have been employed to synthesize brominated dienes, demonstrating the versatility of halogenated substrates in organic synthesis .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is influenced by the presence of the bromine atom. For example, the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone revealed insights into the molecular structures through single crystal X-ray diffraction studies, showing how bromine can affect the overall molecular conformation . Although not directly related to 2-bromo-1-nonene, these findings highlight the importance of halogen atoms in determining the molecular geometry of brominated organic molecules.
Chemical Reactions Analysis
Brominated compounds are known for their reactivity in various chemical reactions. The presence of a bromine atom can facilitate further functionalization through reactions such as the Diels-Alder and cross-coupling reactions . Additionally, the synthesis of 2-bromo helicene and its subsequent functionalization underscore the reactivity of brominated intermediates in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like 2-bromo-1-nonene are influenced by the presence of the bromine atom, which is a heavy and polarizable halogen. This can affect properties such as boiling point, density, and refractive index. While the specific properties of 2-bromo-1-nonene are not detailed in the provided papers, the studies on related brominated compounds suggest that such properties are crucial for their reactivity and applications in synthesis .
Scientific Research Applications
Nonene is a type of organic compound known for its importance in the petrochemical industry . As a member of the alkene family, it possesses unique properties that make it valuable in various applications . Nonene, also known as propylene trimer, is an alkene that is composed of nine carbon atoms and 20 hydrogen atoms, making its chemical formula C9H20 .
Nonene can engage in halogenation, hydration, polymerization, and oxidation reactions, each resulting in a different type of compound . The production of nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger nonene molecule .
Nonene’s unique properties and reactivity make it highly valuable in the petrochemical industry. Its primary use is as a building block for the synthesis of numerous other chemical compounds . For instance, it is used in the production of plasticizers, antioxidants, and resins .
As for “2-Bromo-1-nonene”, it’s employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Safety And Hazards
2-Bromo-1-nonene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
properties
IUPAC Name |
2-bromonon-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYQDJWWWJWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373727 | |
Record name | 2-bromonon-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-nonene | |
CAS RN |
76692-34-7 | |
Record name | 2-bromonon-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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